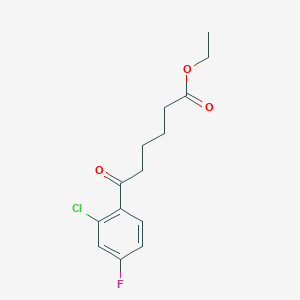

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is a chemical compound with the molecular formula C15H17ClFNO4S . It is also known as TAK-242 and is a novel small molecule cytokine production inhibitor .

Synthesis Analysis

The synthesis of this compound involves the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . The phenyl ring substitution and modification of the ester and cyclohexene moieties were carried out .Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexene ring, a sulfonyl group, and an ester group . It also contains a 2-chloro-4-fluorophenyl group .Chemical Reactions Analysis

TAK-242 has been shown to suppress lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 . It also inhibits mRNA expression of IL-6 and TNF-α induced by LPS and interferon-γ .Scientific Research Applications

Synthesis and Characterization

- Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate has been explored in the synthesis of various organic compounds. For instance, it has been used in the synthesis of optically active cyclohexene derivatives with potential applications as antisepsis agents. These syntheses involve intricate chemical processes and are crucial for developing new medicinal compounds (Yamada et al., 2006).

Chemical Reactivity and Structural Studies

- The chemical reactivity of this compound has been a subject of study, particularly in the context of its interactions with other molecules. For example, research has examined its reaction with glutathione, an important antioxidant in biological systems, to understand its metabolic fate and potential biological interactions (Jinno et al., 2011).

- Additionally, the molecular structure of related compounds has been analyzed using techniques like X-ray diffraction, providing insights into their potential applications in drug design and other fields (Gündoğdu et al., 2017).

Pharmacological Research

- In pharmacology, derivatives of this compound have been investigated for their therapeutic potential. For instance, studies have shown that these derivatives can inhibit Toll-like receptor 4-mediated signaling, making them promising candidates for treating conditions like sepsis and systemic infections (Sha et al., 2007).

Applications in Non-Pharmacological Fields

- Beyond its pharmaceutical applications, this compound and its derivatives have been studied for their potential use in other fields, such as the development of new materials or chemical processes. For example, research has focused on its role in the synthesis of novel compounds with potential industrial applications (Makino & Yoshioka, 1987).

Mechanism of Action

Target of Action

The primary target of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate, also known as TAK-242, is the Toll-Like Receptor 4 (TLR4) . TLR4 plays a pivotal role in the innate immune response as it recognizes pathogen-associated molecular patterns, leading to the production of proinflammatory mediators such as cytokines .

Mode of Action

TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .

Biochemical Pathways

TAK-242 suppresses the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . It inhibits the mRNA expression of IL-6 and TNF-α induced by LPS and interferon-γ, and the phosphorylation of mitogen-activated protein kinases induced by LPS .

Pharmacokinetics

Its potent inhibitory effects on cytokine production, with ic50 values ranging from 11 to 33 nM, suggest a high degree of bioavailability .

Result of Action

The action of TAK-242 results in the suppression of LPS-induced production of NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 . This suppression of proinflammatory mediator production could be critical in combating various inflammatory diseases .

Future Directions

properties

IUPAC Name |

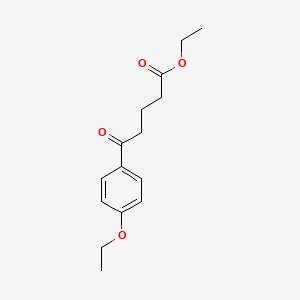

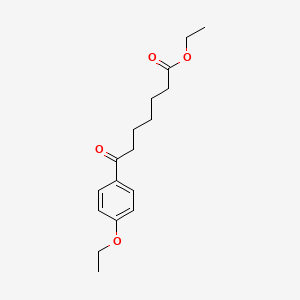

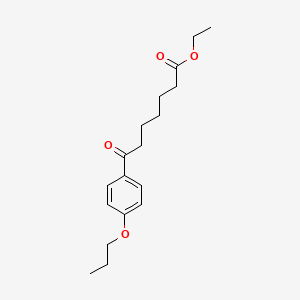

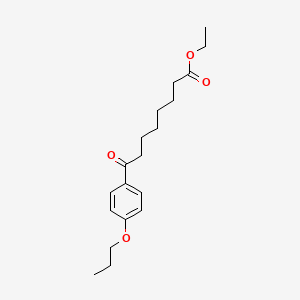

ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(16)9-12(11)15/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWSUMZNNNKCOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253075 |

Source

|

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951886-25-2 |

Source

|

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.